(2,4-Dimethoxy-6-methylphenyl)boronic acid
Overview
Description
(2,4-Dimethoxy-6-methylphenyl)boronic acid is an organoboron compound with the molecular formula C9H13BO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two methoxy groups at the 2 and 4 positions and a methyl group at the 6 position. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethoxy-6-methylphenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boron source. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene), under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. These methods often involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are common in industrial settings to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethoxy-6-methylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The compound can also participate in other reactions, such as oxidation and substitution reactions .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), and an inert atmosphere (e.g., nitrogen or argon).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Corresponding phenols or quinones.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
(2,4-Dimethoxy-6-methylphenyl)boronic acid is widely used in organic synthesis for constructing complex molecules. It is a key reagent in the Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Biology and Medicine
In biological and medicinal chemistry, this compound is used to synthesize bioactive molecules and drug candidates. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of polymers, electronic materials, and fine chemicals. Its role in the synthesis of advanced materials and intermediates is crucial for various industrial applications .
Mechanism of Action
The mechanism of action of (2,4-Dimethoxy-6-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 2,6-Dimethoxyphenylboronic acid
- 2,6-Dimethylphenylboronic acid
Uniqueness
(2,4-Dimethoxy-6-methylphenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The presence of methoxy groups can enhance its stability and solubility, making it a valuable reagent in various synthetic applications .
Properties
IUPAC Name |
(2,4-dimethoxy-6-methylphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-6-4-7(13-2)5-8(14-3)9(6)10(11)12/h4-5,11-12H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGPNFZLMYSDAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)OC)OC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458699 | |
Record name | Boronic acid, (2,4-dimethoxy-6-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202390-71-4 | |
Record name | Boronic acid, (2,4-dimethoxy-6-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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